Specific Scientific Field: Medicinal Chemistry and Oncology
Summary:3-(Indoline-1-carbonyl)-6-nitro-2H-chromen-2-one: derivatives have been synthesized and evaluated for their in vitro anticancer activity. These compounds were tested against several cancer cell lines, including A549 (lung cancer), HeLa (cervical), MCF-7 (breast cancer), and Du-145 (prostate cancer). The goal was to identify potential candidates for further development as anticancer agents.
Experimental Procedures:Synthesis: A highly efficient protocol was developed for the synthesis of these compounds. The indoline-1-carbonyl moiety was incorporated into the chromenone scaffold, yielding the desired derivatives.
Cell Culture and Treatment: Cancer cell lines (A549, HeLa, MCF-7, and Du-145) were cultured and treated with varying concentrations of the synthesized compounds.
Cytotoxicity Assay: The half-maximal inhibitory concentration (IC50) values were determined for each compound in different cell lines. Lower IC50 values indicate higher potency.
3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one is a complex organic compound featuring a chromene core substituted with both an indoline and a nitro group. The structural formula can be expressed as C16H12N2O4, highlighting its heterocyclic nature, which is characteristic of many biologically active compounds. The compound's design integrates the indoline moiety, known for its diverse pharmacological activities, with the chromene framework, which is prevalent in natural products and synthetic pharmaceuticals.
The chemical behavior of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one involves several key reactions:
Compounds that share structural features with 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one have demonstrated a range of biological activities:
The synthesis of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one can be achieved through several methods:
The unique structure of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one lends itself to various applications:
Interaction studies involving 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one focus on its binding affinity to various biological targets:
Several compounds share structural features with 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(1H-indole-3-carbonyl)-2H-chromen-2-one | Indole and chromene core | Antioxidant, antimicrobial |
| 6-nitroquinolinone | Nitro group on a quinoline structure | Anticancer |
| 4-hydroxycoumarin | Hydroxy group on a coumarin | Antimicrobial, anticoagulant |
| 5-nitroisatin | Nitro group on an isatin | Anticancer |
The uniqueness of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one lies in its dual functionality from both the nitro and indole components, which enhances its potential pharmacological profiles compared to other similar compounds. Its intricate structure allows for diverse interactions within biological systems, making it a valuable compound for further research and development in medicinal chemistry.
The rational design of coumarin-indole hybrid molecules represents a sophisticated approach to drug discovery that leverages the complementary pharmacological properties of both structural motifs [1] [2]. Coumarin-indole hybrids, exemplified by 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one, demonstrate the successful integration of two privileged scaffolds through systematic molecular design principles [3] [4].
Structure-based drug design serves as the primary methodology for developing these hybrid systems, utilizing three-dimensional protein structural data to optimize ligand-receptor interactions [5] [6]. This approach enables the rational positioning of pharmacophoric elements to achieve optimal binding geometries while maintaining selectivity profiles. The coumarin nucleus provides a rigid planar framework that facilitates π-π stacking interactions with aromatic amino acid residues, while the indoline carbonyl moiety introduces additional hydrogen bonding capabilities and conformational diversity [7] [8].
Fragment-based design strategies have proven particularly effective for coumarin-indole hybrids, as demonstrated in the construction of multi-target directed ligands [9] [10]. The approach involves identifying minimal pharmacophoric fragments from each scaffold and combining them through appropriate linkers to preserve essential binding interactions [4]. For 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one, the carbonyl linker serves a dual function, maintaining electronic communication between the aromatic systems while providing conformational flexibility necessary for protein binding [11].
The molecular hybridization concept enables the development of compounds that can simultaneously target multiple biological pathways, reducing the likelihood of drug resistance and improving therapeutic efficacy [9] [12]. This strategy has been successfully applied to coumarin-indole systems, where the hybrid molecules demonstrate enhanced biological activities compared to their individual components [2] [7]. The presence of the nitro group at the 6-position of the coumarin ring introduces additional electronic effects that modulate the overall reactivity and binding characteristics of the hybrid molecule [13] [14].
| Strategy | Approach | Advantages | Key Considerations |
|---|---|---|---|
| Structure-Based Drug Design (SBDD) | Utilizes 3D protein structures for ligand optimization | High specificity, reduced off-target effects | Requires high-quality structural data |
| Fragment-Based Design | Combines small molecular fragments with known activity | Higher binding efficiency, improved selectivity | Fragment compatibility and linker optimization |
| Molecular Hybridization | Merges two or more pharmacophores into single entity | Enhanced biological activity, reduced drug resistance | Balanced pharmacokinetic properties |
| Pharmacophore-Based Design | Identifies essential structural features for activity | Simplified lead optimization, broad activity spectrum | Preservation of critical binding interactions |
| Bioisosteric Replacement | Replaces groups with similar properties | Maintained activity with improved properties | Electronic and steric similarity requirements |
| Multi-Target Directed Ligands (MTDLs) | Targets multiple biological pathways simultaneously | Reduced drug-drug interactions, enhanced efficacy | Balanced multi-target activity |
Structure-based molecular hybridization represents a systematic approach to combining distinct pharmacophoric elements while maintaining their individual binding characteristics [5] [6]. The development of coumarin-indole hybrids through this methodology requires careful consideration of the spatial arrangement and electronic properties of both scaffold components [15] [7].
The carbonyl linkage in 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one exemplifies an optimal hybridization strategy, providing both structural rigidity and electronic communication between the coumarin and indoline systems [11] [16]. This linkage maintains the planar geometry essential for π-stacking interactions while introducing electrophilic character that enhances binding affinity with nucleophilic residues in protein active sites [12] [11].
Computational approaches utilizing molecular dynamics simulations and density functional theory calculations have revealed that the carbonyl linker adopts preferential conformations that maximize favorable interactions with target proteins [8] [17]. The semi-rigid nature of this connection allows for induced-fit binding mechanisms while preventing excessive conformational entropy that could reduce binding affinity [18] [11].
Alternative hybridization approaches include direct attachment methods, where the coumarin C-3 position is directly connected to the indole nitrogen, resulting in highly rigid systems with restricted conformational flexibility [7] [19]. Methylene bridge connections provide greater flexibility but may compromise the electronic communication between the aromatic systems [4]. Ether linkages offer moderate flexibility with angular geometries that can be advantageous for specific binding site geometries [20].
| Linkage Type | Structural Features | Conformational Properties | Binding Characteristics |
|---|---|---|---|
| Direct Attachment | Coumarin C-3 to indole N-1 | Restricted rotation, planar geometry | Strong π-π interactions |
| Carbonyl Linker | Ketone group connecting frameworks | Semi-rigid, conjugated system | Enhanced electrophilic character |
| Methylene Bridge | Flexible methylene chain | High flexibility, multiple conformers | Improved membrane permeability |
| Ether Linkage | Oxygen atom bridge | Moderate flexibility, angular geometry | Moderate binding affinity |
| Amide Connection | Peptide-like connection | Restricted rotation, hydrogen bonding | Strong hydrogen bond formation |
| Alkyl Spacer | Variable length carbon chain | High flexibility, extended conformations | Variable binding geometry |
Pharmacophore mapping for coumarin-indole hybrids involves the systematic identification of structural features essential for biological activity [4] [10]. The coumarin lactone functionality serves as a critical hydrogen bond acceptor and electrophilic center, while the indole nitrogen provides hydrogen bond donor capabilities [21] [22]. The strategic placement of the nitro group at the 6-position of the coumarin ring enhances electron-withdrawing effects, modulating the electronic properties of the entire hybrid system [13] [14].
Bioisosteric replacement strategies enable the optimization of pharmacokinetic and pharmacodynamic properties while maintaining essential binding interactions [23] [24]. For the coumarin nucleus, potential bioisosteric alternatives include thiochromenone systems that replace the oxygen atom with sulfur, providing altered electronic properties and improved metabolic stability [25]. Benzisoxazole replacements maintain the lactone-like geometry while introducing different hydrogen bonding patterns [26].
The indole nitrogen can be replaced with N-methyl variants to eliminate hydrogen bond donor capability while enhancing lipophilicity [27] [28]. Benzimidazole replacements provide additional nitrogen atoms for hydrogen bonding while maintaining the aromatic character of the original indole system [19]. The nitro group at the 6-position can be substituted with cyano or trifluoromethyl groups to maintain electron-withdrawing character while altering the hydrogen bonding profile [13] [29].
Pharmacophore analysis of the carbonyl linker reveals its dual role as both an electrophilic center and a conformational control element [11] [16]. Alternative linkages such as ester or sulfonamide connections can provide similar geometric constraints while introducing different electronic properties [30] [31]. The selection of appropriate bioisosteres requires consideration of the target protein's binding site characteristics and the desired pharmacological profile [20] [14].
| Pharmacophore Element | Function | Bioisosteric Alternatives | Property Modifications |
|---|---|---|---|
| Coumarin Lactone | Hydrogen bond acceptor, electrophilic center | Thiochromenone, benzisoxazole | Altered pKa, improved stability |
| Indole NH Group | Hydrogen bond donor, nucleophilic site | N-methyl indole, benzimidazole | Reduced basicity, enhanced lipophilicity |
| Benzene Ring (Coumarin) | Hydrophobic interaction, π-stacking | Naphthalene, quinoline ring | Modified π-electron density |
| Pyrrole Ring (Indole) | Electron-rich aromatic system | Thiophene, furan ring | Changed heteroatom properties |
| Nitro Group (6-position) | Electron-withdrawing group, H-bond acceptor | Cyano group, trifluoromethyl | Different electronic effects |
| Carbonyl Linker | Electrophilic center, conformational control | Ester linkage, sulfonamide | Altered conformational preferences |
Fragment-based design for coumarin-indole hybrids requires careful evaluation of the individual fragment contributions to the overall binding affinity and selectivity [32] [30]. The coumarin fragment typically contributes hydrophobic interactions and π-stacking capabilities, while the indoline carbonyl fragment provides additional hydrogen bonding opportunities and electrostatic interactions [4] [21].
Fragment linking strategies must consider the optimal positioning and orientation of each component to maximize synergistic effects [6] [20]. The carbonyl linker in 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one demonstrates an effective fragment linking approach that maintains the essential binding characteristics of both components while introducing additional favorable interactions [11] [8].
The fragment growing approach involves starting with a core fragment and systematically adding functional groups to enhance binding affinity [10] [24]. For coumarin-based systems, the addition of the indoline carbonyl moiety at the C-3 position represents a fragment growing strategy that significantly enhances the biological activity compared to the parent coumarin [7] [33]. The nitro group at the 6-position further exemplifies fragment growing, providing additional electronic effects that modulate the overall pharmacological profile [14] [29].
Fragment merging strategies combine multiple fragments that bind to adjacent or overlapping sites on the target protein [30] [31]. The coumarin-indole hybrid design represents a successful fragment merging approach where both components contribute to the overall binding energy through complementary interactions [12] [4]. The optimization of linker length and geometry is critical for maintaining the optimal positioning of each fragment within the binding site [6] [11].
The conformational analysis of the carbonyl linkage in 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one reveals critical insights into the molecular geometry and electronic properties that govern biological activity [11] [16]. Density functional theory calculations demonstrate that the carbonyl group adopts preferential orientations that maximize conjugation with both the coumarin and indoline systems [8] [17].
The C=O bond length typically ranges from 1.22 to 1.24 Å, consistent with partial double bond character due to resonance delocalization [34] [18]. The C-N bond connecting the carbonyl to the indoline nitrogen shows bond lengths between 1.34 and 1.38 Å, indicating significant double bond character that restricts rotation around this axis [11] [35]. These structural parameters result in a semi-rigid linkage that maintains optimal geometric relationships between the pharmacophoric elements [16] [36].
Dihedral angle analysis reveals that the coumarin-carbonyl connection typically maintains planarity with deviations of 0-15°, while the carbonyl-indole connection shows greater flexibility with dihedral angles ranging from 15-45° [37] [38]. This conformational pattern allows for induced-fit binding mechanisms while maintaining essential π-conjugation throughout the molecular framework [18] [39].
Molecular electrostatic potential calculations demonstrate that the carbonyl oxygen carries significant negative charge density, making it an excellent hydrogen bond acceptor [29] [40]. The carbonyl carbon shows electrophilic character that can participate in nucleophilic attacks or coordinate with metal centers in metalloproteins [35] [41]. The intramolecular distance between the coumarin and indoline systems typically ranges from 4.5 to 6.2 Å, optimal for simultaneous binding to multiple protein subsites [8] [42].
| Structural Parameter | Typical Range | Energy Implications | DFT Method Reliability |
|---|---|---|---|
| Carbonyl C=O Bond Length | 1.22-1.24 Å | π-conjugation extent | Excellent (B3LYP) |
| C-N Bond Length (Linker) | 1.34-1.38 Å | Rotational barrier | Good (B3LYP, M06-2X) |
| Dihedral Angle (Coumarin-Carbonyl) | 0-15° | Coumarin electronic delocalization | Very Good (ωB97X-D) |
| Dihedral Angle (Carbonyl-Indole) | 15-45° | Indole orientation flexibility | Good (CAM-B3LYP) |
| Planarity Deviation | 0.02-0.15 Å | System rigidity | Excellent (B3LYP) |
| Intramolecular Distance (Coumarin-Indole) | 4.5-6.2 Å | Intramolecular interactions | Good (M06-2X) |